2-Deacetoxytaxinine J 2-Deacetoxytaxinine J 2-Deacetoxytaxinine J is a natural product found in Taxus cuspidata and Taxus chinensis with data available.
Brand Name: Vulcanchem
CAS No.: 119347-14-7
VCID: VC20820471
InChI: InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1
SMILES: CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Molecular Formula: C37H46O10
Molecular Weight: 650.8 g/mol

2-Deacetoxytaxinine J

CAS No.: 119347-14-7

Cat. No.: VC20820471

Molecular Formula: C37H46O10

Molecular Weight: 650.8 g/mol

* For research use only. Not for human or veterinary use.

2-Deacetoxytaxinine J - 119347-14-7

Specification

Description 2-Deacetoxytaxinine J is a natural product found in Taxus cuspidata and Taxus chinensis with data available.
CAS No. 119347-14-7
Molecular Formula C37H46O10
Molecular Weight 650.8 g/mol
IUPAC Name [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1
Standard InChI Key MIJTXBNFQDJTPL-PXORYUGNSA-N
Isomeric SMILES CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
SMILES CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator